Ácido 4-decenoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-decenoic acid and its derivatives has been explored through various chemical routes. For instance, Klein (2010) described a method involving the reaction of 1-octene with manganese(III) acetate in acetic anhydride/acetic acid mixtures in the presence of Cu(II) salts, yielding 4-decenoic acid as a major product. This process highlights the catalytic use of copper(II) in facilitating the formation of decenoic acids from simpler hydrocarbon precursors (Klein, 2010).

Molecular Structure Analysis

The molecular structure of 4-decenoic acid and related compounds has been analyzed using various spectroscopic techniques. Research in this area often focuses on the elucidation of structural features that influence the reactivity and physical properties of these compounds. Although the reviewed articles do not directly address the molecular structure of 4-decenoic acid, studies on similar fatty acids and their derivatives provide valuable insights into the influence of molecular architecture on chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of 4-decenoic acid encompasses a range of transformations, including oxidation, reduction, and functional group modifications. One notable reaction is the copper(II)-catalyzed formation of decenoic acids, which demonstrates the compound's involvement in synthetic pathways leading to more complex molecular structures (Klein, 2010).

Physical Properties Analysis

The physical properties of 4-decenoic acid, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical processes. While the articles reviewed do not provide specific data on these properties for 4-decenoic acid, understanding the physical characteristics of fatty acids and their derivatives is crucial for their practical use in industrial and laboratory settings.

Chemical Properties Analysis

4-Decenoic acid's chemical properties, including acidity, reactivity with other chemical species, and behavior under different conditions, are critical for its application in synthesis and material science. The catalytic activity of metal salts in the synthesis of 4-decenoic acid exemplifies the compound's chemical versatility and its potential in organic synthesis (Klein, 2010).

Aplicaciones Científicas De Investigación

Biocatálisis en Fermentación

Ácido 4-decenoico: se utiliza en la optimización de las condiciones de fermentación para la conversión biocatalítica del ácido decanoico a ácido trans-2-decenoico. Este proceso implica Escherichia coli modificada genéticamente y tiene como objetivo mejorar la producción de ácido trans-2-decenoico, que tiene aplicaciones significativas en medicina, alimentos y atención médica . La optimización de variables como el tiempo de cultivo de semillas, la temperatura de cultivo y la concentración de iones metálicos es crucial para aumentar el rendimiento de ácido trans-2-decenoico durante la fermentación .

Investigación de Material Biológico

This compound: sirve como reactivo bioquímico en la investigación de ciencias de la vida. Se utiliza como material biológico o compuesto orgánico en diversas configuraciones experimentales para estudiar procesos celulares y vías metabólicas .

Agente Saborizante

Este compuesto encuentra aplicación como agente saborizante debido a sus propiedades sensoriales únicas. Se utiliza para impartir sabores específicos en productos alimenticios y es valioso en la creación de sabores artificiales para la industria alimentaria y de bebidas .

Producción Industrial

La producción industrial de ácido trans-2-decenoico, derivado de ácido 4-decenoico, es importante por su amplia gama de aplicaciones. El proceso de producción del compuesto se está refinando para aumentar la eficiencia y el rendimiento, lo que lo hace más accesible para sus diversos usos .

Mecanismo De Acción

Target of Action

It’s known that fatty acids like 4-decenoic acid can interact with a variety of cellular components, including enzymes and cell membranes .

Mode of Action

Fatty acids can interact with their targets in several ways, such as altering membrane fluidity or modulating enzyme activity

Biochemical Pathways

As a fatty acid, it may be involved in lipid metabolism and other related pathways . More research is required to identify the specific pathways influenced by this compound.

Pharmacokinetics

It’s known that fatty acids are typically absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

As a fatty acid, it may influence cell membrane integrity and fluidity, enzyme activity, and intracellular signaling pathways

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Decenoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . More research is needed to understand how these and other environmental factors influence the action of 4-Decenoic acid.

Safety and Hazards

Propiedades

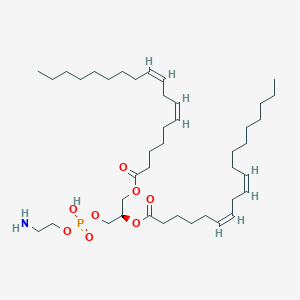

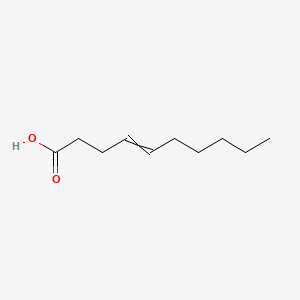

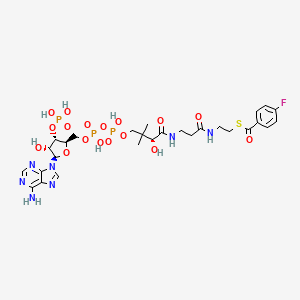

IUPAC Name |

dec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKQTCECFWKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862066 | |

| Record name | Dec-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity aroma | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in oil, soluble (in ethanol) | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.160 (20°) | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

26303-90-2 | |

| Record name | 4-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26303-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dec-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-decenoic acid?

A1: The molecular formula of 4-decenoic acid is C10H18O2, and its molecular weight is 170.25 g/mol.

Q2: What are the characteristic spectroscopic data points for 4-decenoic acid?

A2: While specific spectroscopic data is not extensively detailed in the provided research, key features would include:

Q3: How does 4-decenoic acid relate to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?

A3: 4-Decenoic acid is a pathognomonic biomarker for MCAD deficiency. [, ] In individuals with this deficiency, 4-decenoic acid accumulates in the plasma due to impaired breakdown of medium-chain fatty acids. [, , ]

Q4: Does 4-decenoic acid contribute to the pathophysiology of MCAD deficiency?

A4: Research suggests that 4-decenoic acid may contribute to oxidative stress in the brain. [] In rat brain studies, 4-decenoic acid induced lipid peroxidation, protein oxidative damage, and reduced non-enzymatic antioxidant defenses. []

Q5: What are the potential antimicrobial properties of 4-decenoic acid?

A5: 4-Decenoic acid and its sodium salt exhibit antiseptic effects against various bacteria, yeast, and mold. [] This effect is more pronounced at lower pH levels. [] Additionally, a derivative, (Z)-13-methyltetra-4-decenoic acid, shows strong inhibition of Gram-positive bacteria by targeting the cell membrane. []

Q6: What analytical techniques are used to measure 4-decenoic acid levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the detection and quantification of 4-decenoic acid in various biological samples, including plasma and blood spots. [, , , ]

Q7: Are there specific challenges in the analytical detection of 4-decenoic acid?

A7: While GC-MS is a sensitive and specific method, ensuring proper sample preparation, extraction techniques, and the use of appropriate internal standards is crucial for accurate and reliable quantification of 4-decenoic acid. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)

![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)